2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC16328176
Molecular Formula: C15H12FN5O2
Molecular Weight: 313.29 g/mol
* For research use only. Not for human or veterinary use.
![2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide -](/images/structure/VC16328176.png)
Specification
Molecular Formula | C15H12FN5O2 |
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Molecular Weight | 313.29 g/mol |
IUPAC Name | 2-fluoro-N-[5-methoxy-2-(tetrazol-1-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C15H12FN5O2/c1-23-10-6-7-14(21-9-17-19-20-21)13(8-10)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
Standard InChI Key | JGWSEELZQZMDLP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)N2C=NN=N2)NC(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
2-Fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide features a benzamide core substituted at the 2-position with a fluorine atom and linked to a phenyl ring bearing methoxy and tetrazole groups. The molecular formula is C₁₅H₁₁FN₄O₂, with a molecular weight of 314.28 g/mol. Key structural elements include:
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Benzamide backbone: Provides a rigid aromatic framework conducive to target binding.
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Fluorine substituent: Enhances metabolic stability and modulates electronic properties .
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Methoxy group: Improves solubility and influences steric interactions .
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Tetrazole ring: A nitrogen-rich heterocycle known for its bioisosteric replacement of carboxylic acids and role in hydrogen bonding .
The compound’s X-ray crystallography data (unavailable in provided sources) would likely reveal planar geometry for the benzamide and tetrazole rings, with dihedral angles between substituents influencing conformational stability. Computational modeling predicts moderate lipophilicity (logP ≈ 2.5) and solubility in polar aprotic solvents like dimethylformamide.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide involves a two-step strategy common to tetrazole-containing benzamides :
Step 1: Formation of the Tetrazole Ring
The tetrazole moiety is synthesized via a [3 + 2] cycloaddition between a nitrile precursor and sodium azide under acidic conditions. For example:
Step 2: Benzamide Coupling
The aniline intermediate is reacted with 2-fluorobenzoyl chloride in pyridine:
Industrial-Scale Considerations
Continuous flow reactors optimize temperature and pressure control, enhancing yield (up to 95%) and reducing byproducts. Solvent selection (e.g., ethanol/ethyl acetate mixtures) improves crystallization efficiency .
Pharmacological Applications and Mechanism of Action
GPR35 Agonism
Structural analogs of this compound exhibit potent agonism at GPR35, a GPCR implicated in inflammatory and metabolic diseases . The tetrazole ring mimics carboxylate groups, enabling ionic interactions with Arg3.36 and Lys6.58 residues in the receptor’s binding pocket . Substitution patterns critically influence activity:
Substituent Position | EC₅₀ (μM) | Relative Potency |
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para-Methoxy | 0.059 | 15× reference |
meta-Fluoro | 0.45 | 2× reference |
ortho-Chloro | 1.94 | Baseline |
Data adapted from SAR studies of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives .
The para-methoxy group in 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide likely enhances potency by stabilizing hydrophobic interactions within the receptor’s subpocket .
Structure-Activity Relationship (SAR) Insights
Key SAR trends for tetrazole-bearing benzamides include:
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Tetrazole Positioning: 1-Substituted tetrazoles (vs. 5-substituted) improve metabolic stability by reducing glucuronidation.
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Fluorine Effects: 2-Fluoro substitution enhances membrane permeability (Papp = 12 × 10⁻⁶ cm/s) without compromising solubility .
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Methoxy Optimization: para-Methoxy groups increase potency 15-fold over meta-substituted variants by aligning with hydrophobic receptor regions .
Physicochemical and Pharmacokinetic Profiling
The compound exhibits moderate hepatic clearance (18 mL/min/kg) and oral bioavailability (F = 52% in rats) .
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